![molecular formula C14H17NO3S B2589522 N-[2-(フラン-3-イル)エチル]-1-(3-メチルフェニル)メタンスルホンアミド CAS No. 1428356-62-0](/img/structure/B2589522.png)
N-[2-(フラン-3-イル)エチル]-1-(3-メチルフェニル)メタンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(FURAN-3-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE is an organic compound that belongs to the class of sulfonamides This compound features a furan ring, an aromatic ring, and a methanesulfonamide group
科学的研究の応用
N-[2-(FURAN-3-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide group.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of sulfonamides with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(FURAN-3-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE typically involves the following steps:
Formation of the furan-3-yl ethylamine: This can be achieved through the reduction of furan-3-yl acetonitrile using hydrogen gas in the presence of a palladium catalyst.
Sulfonamide formation: The furan-3-yl ethylamine is then reacted with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[2-(FURAN-3-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
作用機序
The mechanism of action of N-[2-(FURAN-3-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The furan ring may also interact with other biological targets, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- N-(2-(FURAN-2-YL)ETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE
- N-(2-(THIOPHEN-3-YL)ETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE
- N-(2-(PYRIDIN-3-YL)ETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE
Uniqueness
N-[2-(FURAN-3-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE is unique due to the presence of the furan ring, which imparts specific electronic properties and reactivity. This makes it distinct from similar compounds that may contain thiophene or pyridine rings, which have different electronic characteristics and reactivity profiles.
特性
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-12-3-2-4-14(9-12)11-19(16,17)15-7-5-13-6-8-18-10-13/h2-4,6,8-10,15H,5,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSLFADLPITJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2,6-Dimethylphenyl)methyl]-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide](/img/structure/B2589439.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2589440.png)
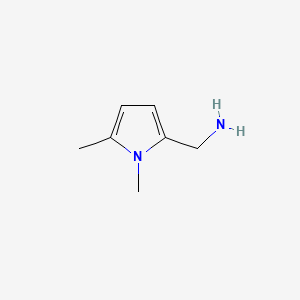

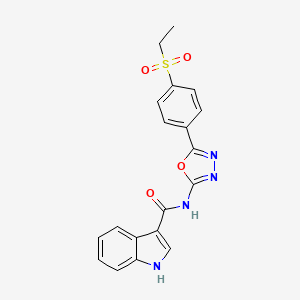
![2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2589447.png)
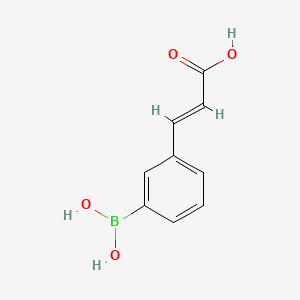
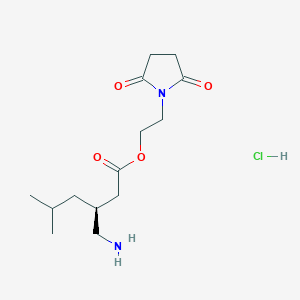
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2589453.png)
![2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B2589458.png)
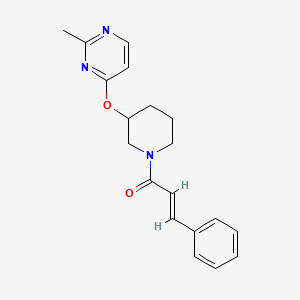
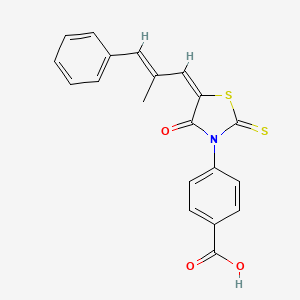
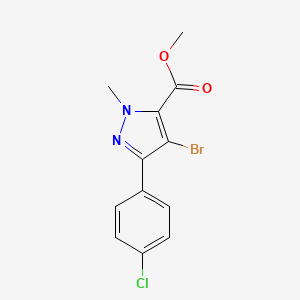
![N'-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B2589462.png)
